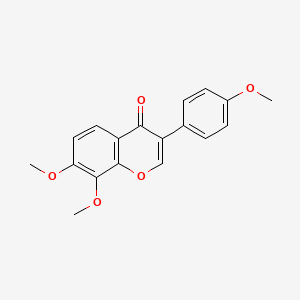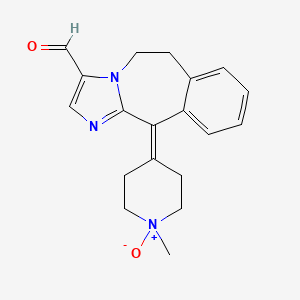
Dapagliflozina 3-O-glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- La propia dapagliflozina se utiliza para tratar la diabetes tipo 2 bloqueando la reabsorción de glucosa en los riñones, lo que lleva a un aumento de la excreción de glucosa urinaria .
- El metabolito glucurónido, Dapagliflozin-3-O-β-D-Glucurónido, se forma mediante el metabolismo por la uridina difosfato glucuronosiltransferasa (UGT) 1A9.
Dapagliflozin-3-O-β-D-Glucurónido: es un compuesto químico derivado de la dapagliflozina, un inhibidor selectivo del cotransportador 2 de sodio-glucosa (SGLT2) de primera generación.
Aplicaciones Científicas De Investigación
- En investigación, Dapagliflozin-3-O-β-D-Glucurónido sirve como patrón de referencia para métodos analíticos y estudios farmacocinéticos.
- Sus aplicaciones se extienden a la farmacología, toxicología e investigación del metabolismo de fármacos.
Mecanismo De Acción
- Dapagliflozin-3-O-β-D-Glucurónido carece de una actividad inhibitoria significativa de SGLT2.
- El mecanismo de acción principal reside en la dapagliflozina, que inhibe la reabsorción renal de glucosa, lo que lleva a una reducción de los niveles de glucosa en sangre.
Análisis Bioquímico
Biochemical Properties
Dapagliflozin 3-o-glucuronide is formed via the UGT1A9 pathway . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures . The formation of Dapagliflozin 3-o-glucuronide is a key step in the metabolism of Dapagliflozin, which interacts with the UGT1A9 enzyme during this process .
Cellular Effects
The cellular effects of Dapagliflozin 3-o-glucuronide are not as potent as its parent compound, Dapagliflozin . While Dapagliflozin reduces renal glucose reabsorption leading to urinary glucose excretion, Dapagliflozin 3-o-glucuronide does not inhibit SGLT2 at clinically relevant exposures .
Molecular Mechanism
The molecular mechanism of Dapagliflozin 3-o-glucuronide involves its formation from Dapagliflozin via the UGT1A9 pathway . This process occurs predominantly in the liver and kidneys . Unlike Dapagliflozin, Dapagliflozin 3-o-glucuronide does not inhibit SGLT2 .
Temporal Effects in Laboratory Settings
Dapagliflozin, the parent compound, has a half-life of approximately 12.9 hours when orally administered . Dapagliflozin 3-o-glucuronide is eliminated mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .
Dosage Effects in Animal Models
The effects of Dapagliflozin 3-o-glucuronide at different dosages in animal models have not been extensively studied. Studies on Dapagliflozin have shown dose-proportional systemic exposure over a wide dose range .
Metabolic Pathways
Dapagliflozin 3-o-glucuronide is involved in the metabolic pathway of Dapagliflozin. Dapagliflozin is metabolized predominantly in the liver and kidneys by UGT1A9 to form Dapagliflozin 3-o-glucuronide .
Transport and Distribution
Dapagliflozin, the parent compound, has extensive extravascular distribution .
Subcellular Localization
The parent compound, Dapagliflozin, acts on the SGLT2 located in the proximal convoluted tubule of the kidney .
Métodos De Preparación
- La ruta sintética para Dapagliflozin-3-O-β-D-Glucurónido implica la glucuronidación enzimática de la dapagliflozina.
- Los métodos de producción industrial normalmente emplean procesos químicos o enzimáticos para generar este metabolito.
Análisis De Reacciones Químicas
- Dapagliflozin-3-O-β-D-Glucurónido no presenta una actividad farmacológica significativa en comparación con la dapagliflozina.
- Se somete a glucuronidación, que es una reacción de conjugación que implica la unión de una unidad de ácido glucurónico a la dapagliflozina.
- Los reactivos comunes incluyen la uridina difosfato glucurónico (UDPGA) y las enzimas UGT.
Comparación Con Compuestos Similares
- Dapagliflozin-3-O-β-D-Glucurónido es único debido a su estructura glucuronidada.
- Compuestos similares incluyen otros inhibidores de SGLT2 como la canagliflozina y la empagliflozina.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351438-75-9 |
Source


|
| Record name | Dapagliflozin 3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)






